2-[(2-Chlorophenyl)methylideneamino]benzoic acid
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Overview
Description
2-[(2-Chlorophenyl)methylideneamino]benzoic acid is an organic compound with the molecular formula C14H10ClNO2 It is characterized by the presence of a chlorophenyl group and a benzoic acid moiety linked through a methyleneamino bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)methylideneamino]benzoic acid typically involves the condensation reaction between 2-chlorobenzaldehyde and anthranilic acid. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The general reaction scheme is as follows:
2-chlorobenzaldehyde+anthranilic acid→2-[(2-Chlorophenyl)methylideneamino]benzoic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorophenyl)methylideneamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-[(2-Chlorophenyl)methylideneamino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorophenyl)methylideneamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Bromophenyl)methylideneamino]benzoic acid
- 2-[(2-Fluorophenyl)methylideneamino]benzoic acid
- 2-[(2-Methylphenyl)methylideneamino]benzoic acid
Uniqueness
2-[(2-Chlorophenyl)methylideneamino]benzoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s ability to participate in substitution reactions and may also affect its interaction with biological targets.
Properties
CAS No. |
42027-37-2 |
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Molecular Formula |
C14H10ClNO2 |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C14H10ClNO2/c15-12-7-3-1-5-10(12)9-16-13-8-4-2-6-11(13)14(17)18/h1-9H,(H,17,18) |
InChI Key |
YBTFPRVPEDKABZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2C(=O)O)Cl |
Origin of Product |
United States |
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